Product packaging for Diethyl 2,3-dipropylsuccinate(Cat. No.:CAS No. 32884-99-4)

Diethyl 2,3-dipropylsuccinate

Cat. No.: B3327285
CAS No.: 32884-99-4
M. Wt: 258.35 g/mol
InChI Key: WWIDLUJSQINFMG-UHFFFAOYSA-N
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Description

Overview of Aliphatic Diesters in Organic Synthesis and Materials Science

Aliphatic diesters are a class of organic compounds characterized by the presence of two ester functional groups attached to a non-aromatic carbon chain. These molecules are significant in the field of organic synthesis, serving as versatile intermediates for creating more complex structures. rsc.orggoogle.com Traditional synthesis routes for diesters include the direct esterification of alkanediols with carboxylic acids or the acylation of alkanediols using acyl chlorides or anhydrides. rsc.org In materials science, aliphatic diesters are frequently employed as precursors for high molecular-weight linear polyesters and other polymers. rsc.org Their conformational characteristics and polarity are subjects of study to understand their behavior in various applications. acs.org Furthermore, methods for their synthesis continue to be an active area of research, with a focus on developing more efficient and environmentally friendly strategies, such as transition-metal-free thioesterification. sioc-journal.cn

Contextualization of Succinate (B1194679) Derivatives in Advanced Chemical Research

Succinate derivatives, which are based on the four-carbon dicarboxylic succinic acid, have garnered significant interest as precursors for a wide array of valuable chemicals. researchgate.net Their applications are diverse, ranging from the food industry, where they act as flavor enhancers, to the production of biodegradable plastics like aliphatic polyesters and aliphatic-aromatic co-polyesters used in food packaging. researchgate.net

In advanced chemical research, the synthesis of complex and polyfunctionalized chiral succinate derivatives is a key focus. chinesechemsoc.org Modern catalytic methods, including the use of magnetically separable nanocatalysts, have enabled the one-pot synthesis of novel succinate derivatives under mild conditions, such as room temperature. tandfonline.com Researchers are also exploring the modification of natural polymers like chitin (B13524) with succinic anhydride (B1165640) to create tailored copolyesters for advanced biomaterial applications, with properties that can be precisely controlled. publisherspanel.com Furthermore, specific succinate derivatives are being designed and evaluated as inhibitors for enzymes like succinate dehydrogenase, which has implications for the development of new fungicides in agriculture. acs.org

Specific Research Significance of Diethyl 2,3-dipropylsuccinate within the Succinate Class

The specific research significance of this compound is primarily documented in the field of polymer chemistry, particularly as a component in catalyst systems for the polymerization of olefins. google.com It functions as an external donor in Ziegler-Natta type catalysts, which are used in the production of polymers like polypropylene (B1209903). The structure of the external donor is crucial for controlling the stereochemistry of the resulting polymer, which in turn determines its physical properties.

While extensive academic literature on this compound itself is limited, its importance can be understood by analogy to other substituted succinates used in similar applications. For instance, studies on compounds like meso- and dl-diethyl 2,3-dicyano-2,3-diphenylsuccinate have shown that the stereoisomeric structure of the succinate initiator significantly influences the rate of polymerization and the molecular weight of the resulting polymer. epa.gov Therefore, the significance of this compound lies in its role as a stereoregulator in catalytic processes, enabling the synthesis of polymers with specific, desired characteristics.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic and industrial inquiry into this compound is to understand and optimize its function within catalyst systems for olefin polymerization. google.com Research in this area aims to elucidate the relationship between the molecular structure of the succinate and the performance of the catalyst.

Key objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthesis methods for this compound and its isomers. A documented synthesis involves the reaction of ethyl pentanoate with diisopropylamine (B44863) and butyllithium (B86547), followed by treatment with titanium tetrachloride. google.com

Catalytic Performance Evaluation: Investigating its effectiveness as an external donor in Ziegler-Natta catalysis. This involves studying its impact on catalyst activity, hydrogen response, and, most importantly, the stereoselectivity of the polymerization process.

Structure-Property Relationship: Correlating the specific propyl substituents at the 2 and 3 positions of the succinate backbone with the final properties of the polymer, such as crystallinity, melting point, and mechanical strength.

Comparative Analysis: Comparing its performance against other diester-based external donors to identify optimal structures for specific polymerization applications.

The overarching goal is to leverage this understanding to design more efficient and precise catalyst systems for producing high-performance polyolefins.

Compound Data Tables

Table 1: Chemical Compound Identifiers and Properties

PropertyValueSource(s)
Compound Name This compound google.com
CAS Number 32884-99-4 evitachem.comevitachem.com
Chemical Formula C₁₄H₂₆O₄ biosynth.com
Molecular Weight 258.35 g/mol biosynth.com

Note: Chemical formula and molecular weight are for the closely related isomer Diethyl 2,3-diisopropylsuccinate and are expected to be identical for this compound.

Table 2: Summary of Synthesis for this compound

StepDescriptionReagents and Conditions
1 Formation of Lithium Diisopropylamide (LDA)Diisopropylamine and butyllithium in THF at -20 °C.
2 Enolate FormationAddition of ethyl pentanoate to the LDA solution at -70 °C.
3 Coupling ReactionThe resulting mixture is added to a solution of titanium tetrachloride in dichloromethane (B109758) at -70 °C.
4 Workup and PurificationThe reaction is quenched, and the organic layer is washed, dried, and concentrated. The final product is purified via chromatography.

Source: This synthesis protocol is adapted from a documented patent. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B3327285 Diethyl 2,3-dipropylsuccinate CAS No. 32884-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,3-dipropylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDLUJSQINFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CCC)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diethyl 2,3 Dipropylsuccinate

Classical and Established Synthetic Routes to Diethyl 2,3-dipropylsuccinate

Traditional synthetic approaches provide robust and well-understood pathways to the target molecule. These methods typically involve multi-step sequences that build the carbon framework and introduce the necessary functional groups.

Esterification and Transesterification Approaches

A primary and straightforward method to obtain this compound is through the direct esterification of 2,3-dipropylsuccinic acid. This reaction is typically carried out by refluxing the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

Reaction Scheme: 2,3-dipropylsuccinic acid + 2 Ethanol ⇌ this compound + 2 H₂O (in the presence of H⁺ catalyst)

Homogeneous acid catalysts are commonly employed to facilitate this process. A patent for a related compound, 2,3-diisopropylsuccinic acid, describes its esterification by dissolving it in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing for 24 hours. This method is directly applicable to the synthesis of the dipropyl analogue.

Alternatively, transesterification offers another route. If a different dialkyl 2,3-dipropylsuccinate (e.g., the dimethyl ester) is available, it can be converted to the diethyl ester by heating it with ethanol in the presence of a suitable transesterification catalyst, such as a metal alcoholate. This equilibrium-driven process often requires the removal of the more volatile alcohol byproduct (methanol, in this case) to drive the reaction to completion.

Table 1: Common Homogeneous Catalysts for Succinate (B1194679) Esterification

Catalyst Type Notes
Sulfuric Acid (H₂SO₄) Brønsted Acid Highly effective, inexpensive, but can cause side reactions.
Hydrochloric Acid (HCl) Brønsted Acid Effective, though its volatility can be a concern.
p-Toluenesulfonic acid (p-TsOH) Brønsted Acid Solid catalyst, easier to handle than liquid acids.
Metal Alcoholates (e.g., NaOCH₃) Base Primarily used for transesterification reactions.

Alkylation Strategies for Succinate Frameworks

Alkylation of a succinate diester is a fundamental carbon-carbon bond-forming strategy to introduce the two propyl groups onto the succinate backbone. This approach typically involves the generation of a carbanion (enolate) from a starting succinate ester, such as diethyl succinate, using a strong base. The subsequent reaction of this enolate with a propyl halide (e.g., 1-bromopropane) introduces the alkyl chains.

The process requires two sequential alkylation steps. First, diethyl succinate is treated with one equivalent of a strong base (like sodium ethoxide or potassium tert-butoxide) to form the mono-enolate, which is then alkylated with 1-bromopropane (B46711) to yield diethyl 2-propylsuccinate. A second deprotonation and alkylation step with another equivalent of base and 1-bromopropane yields the desired this compound. A patent for related compounds demonstrates that succinates can be effectively dialkylated using bases like potassium tert-butoxide in solvents such as N,N-dimethylformamide.

Careful control of reaction conditions is necessary to maximize the yield of the dialkylated product and minimize side reactions. The Stobbe condensation, a related reaction, involves the condensation of ketones or aldehydes with succinic esters using a strong base, highlighting the reactivity of the α-carbons of succinates under basic conditions.

Oxidative Coupling Reactions in Diester Synthesis

A more advanced strategy for constructing the 2,3-disubstituted succinate core involves the oxidative coupling of two smaller precursor molecules. This method can offer better control over the stereochemistry of the final product. A patented method for the synthesis of the analogous Diethyl 2,3-diisopropylsuccinate illustrates this approach effectively.

The synthesis begins with the oxidative coupling of a precursor like ethyl 2-cyanopentanoate. This reaction would form Diethyl 2,3-dicyano-2,3-dipropylsuccinate. This dicyano intermediate is a key precursor which then undergoes acidic hydrolysis and decarboxylation. In this step, the two cyano groups are converted into carboxylic acid groups, and subsequently, one carboxylic acid group from each original precursor unit is removed as carbon dioxide. This process yields 2,3-dipropylsuccinic acid. The final step is the esterification of this diacid with ethanol, as described in section 2.1.1, to produce this compound. This multi-step pathway, while more complex, allows for the precise construction of the substituted succinate backbone.

Reductive Transformations in Succinate Formation

Reductive methods provide another avenue for synthesizing the succinate framework. A common strategy is the catalytic hydrogenation of a corresponding unsaturated precursor, such as Diethyl 2,3-dipropylmaleate or Diethyl 2,3-dipropylfumarate. The carbon-carbon double bond in these molecules can be reduced to a single bond using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide).

Reaction Scheme: Diethyl 2,3-dipropylmaleate + H₂ → this compound (with catalyst)

This hydrogenation process is a well-established and efficient method for converting unsaturated esters into their saturated analogues. The stereochemical outcome (meso or dl-diastereomer) can often be controlled by the choice of the starting alkene isomer (maleate vs. fumarate) and the hydrogenation conditions. The challenge in this route often lies in the synthesis of the unsaturated precursor itself.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for bond formation. Homogeneous catalysis is particularly relevant for the synthesis of esters like this compound.

Homogeneous Catalysis for C-C and Ester Bond Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are integral to several synthetic steps for this compound.

Ester Bond Formation: As detailed in section 2.1.1, the formation of the ester linkages via direct esterification or transesterification is predominantly catalyzed by homogeneous Brønsted acids like sulfuric acid or p-toluenesulfonic acid. These catalysts work by protonating the carbonyl oxygen of the carboxylic acid (or starting ester), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Recent advancements include the use of microwave-assisted heating in conjunction with homogeneous acid catalysis to dramatically reduce reaction times for the synthesis of dialkyl succinates.

C-C Bond Formation: While the classical alkylation strategy (2.1.2) uses stoichiometric amounts of a strong base, modern homogeneous catalysis offers more sophisticated methods for C-C bond formation. Transition-metal catalysis, for example, can be employed to couple precursors. Although direct application to this compound is not widely reported, general principles of hydrogenative C-C bond formation are applicable. For instance, a π-unsaturated reactant could be coupled to a precursor in the presence of a transition metal catalyst (e.g., based on Iridium or Rhodium) and a hydrogen source. Such methods combine a C-C bond-forming step with a reduction in a single pot, representing a highly atom-economical approach.

The development of new homogeneous catalysts continues to provide milder and more selective routes for both the core C-C bond constructions and the final esterification steps required to synthesize complex molecules like this compound.

Heterogeneous Catalysis in Diester Production

Heterogeneous catalysis offers a streamlined approach for the production of dialkyl succinates, providing advantages in catalyst separation and recycling. Various solid catalysts have been investigated for the esterification of succinic acid or related precursors. For instance, alumina (B75360) (Al2O3) has been successfully employed as a heterogeneous catalyst for the synthesis of dimethyl succinate, achieving a 70% yield at 25°C over 48 hours. mdpi.com Another study highlighted the use of a "man-made" heterogeneous catalyst in a continuous flow system, which resulted in quantitative yields of diethyl succinate, dimethyl succinate, and dibutyl succinate. mdpi.comresearchgate.net

The dehydration of ethanol over solid acid catalysts is another relevant pathway. Studies using H-zeolite and HZSM-5 catalysts in a fixed-bed reactor have been conducted to produce diethyl ether, a process that shares mechanistic principles with esterification. undip.ac.id In these experiments, the largest ethanol conversion was achieved with HZSM-5, while alumina and H-zeolite catalysts yielded the most diethyl ether. undip.ac.id These findings underscore the potential of solid acid catalysts in promoting reactions for producing diethyl esters from ethanol.

Table 1: Examples of Heterogeneous Catalysts in Diester Synthesis

Catalyst Substrate Product Yield Reference
Alumina (Al2O3) Succinic Acid Dimethyl Succinate 70% mdpi.com
"Man-made" Catalyst Succinic Acid Diethyl Succinate Quantitative mdpi.comresearchgate.net
HZSM-5 Ethanol Diethyl Ether 56.44% Conversion undip.ac.id

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalytic and chemoenzymatic methods are gaining prominence as efficient and environmentally benign alternatives for synthesizing succinate esters. These approaches leverage the high selectivity of enzymes to achieve specific chemical transformations.

A notable chemoenzymatic strategy involves the use of lipases for esterification and transesterification. researchgate.net For example, the enzyme Lipase (B570770) Cal B has been utilized for the synthesis of dialkyl succinates. researchgate.net In one study, a continuous flow system for the transesterification of dimethyl succinate was developed using immobilized Lipase Cal B, with optimal conditions identified as 14 minutes at 40°C. researchgate.net While this enzymatic flow system offered several advantages, it generally resulted in lower yields compared to microwave-assisted chemical catalysis. researchgate.net The chemoenzymatic epoxidation of propenylbenzenes, followed by hydrolysis to form diols, is another relevant two-step process. nih.gov This method uses immobilized lipase B from Candida antarctica (Novozym 435) to generate a peroxycarboxylic acid in situ for the epoxidation step. nih.gov

Ene-reductases (ERs) represent another class of enzymes used in the asymmetric synthesis of chiral succinate derivatives. researchgate.netmdpi.com These enzymes catalyze the asymmetric reduction of C=C double bonds in precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate to produce optically pure dimethyl 2-methylsuccinate. researchgate.netmdpi.com This biocatalytic desymmetrization provides a direct route to chiral building blocks from achiral precursors. nih.gov

Palladium-Catalyzed Reactions in Succinate Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization, enabling the formation of carbon-carbon bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles are applied in the synthesis and derivatization of related structures.

The Heck reaction, for instance, is used for the direct arylation of diethyl vinylphosphonate (B8674324) with various aryl halides, catalyzed by palladium complexes to produce diethyl 2-(aryl)vinylphosphonates. researchgate.net Similarly, the Suzuki-Miyaura cross-coupling reaction is effective for synthesizing cyclopropylthiophenes. mdpi.com In this reaction, a palladium(II) acetate (B1210297) and SPhos ligand system can be used at low catalyst loadings (0.25–1 mol%) to achieve high yields (69–93%). mdpi.com These methods could theoretically be adapted to introduce propyl groups onto a suitable succinate precursor.

Furthermore, palladium catalysis is employed for the arylation of weakly acidic sp³ C-H bonds. nih.gov A Pd(NIXANTPHOS)-based catalyst has been developed for the arylation of 4-pyridylmethyl ethers with aryl bromides, demonstrating the capacity of palladium systems to functionalize C(sp³)–H bonds adjacent to activating groups. nih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 and C3 positions of the succinate backbone is crucial for synthesizing specific isomers of this compound. This is achieved through enantioselective and diastereoselective methods.

Enantioselective and Diastereoselective Synthesis Approaches

Asymmetric synthesis aims to produce a target compound in an enantiomerically pure form. wikipedia.org A key strategy for achieving this with succinate derivatives is the use of biocatalysts. Ene-reductases (ERs) have been successfully used for the asymmetric reduction of unsaturated diesters to create chiral succinates. researchgate.netmdpi.com For example, researchers have identified three ERs with high substrate tolerance and stereoselectivity towards precursors like diethyl citraconate and diethyl mesaconate. mdpi.com Using the enzyme Bac-OYE1, diethyl citraconate was completely converted to (R)-diethyl 2-methylsuccinate with an excellent enantiomeric excess (99% ee). researchgate.netmdpi.com This demonstrates a direct and efficient methodology for producing enantiopure substituted succinates. mdpi.com

Diastereoselective reactions aim to control the relative stereochemistry between multiple chiral centers. researchgate.net For a compound like this compound, this involves controlling whether the propyl groups are on the same side (syn/meso) or opposite sides (anti/dl-pair) of the succinate backbone. This control is often achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This strategy is frequently used in the early stages of drug development. wikipedia.org

In the context of this compound, a common approach would involve attaching a chiral auxiliary, such as an oxazolidinone or a derivative of pseudoephedrine, to the succinic acid backbone. wikipedia.orgsigmaaldrich.com The resulting chiral imide can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a propyl halide would proceed with high diastereoselectivity, as one face of the enolate is sterically blocked by the auxiliary. wikipedia.org A second alkylation step, followed by removal of the auxiliary, would yield the stereochemically defined 2,3-dipropylsuccinic acid, which can then be esterified.

Table 2: Common Chiral Auxiliaries

Auxiliary Type Example(s) Typical Application Reference
Oxazolidinones (S)-4-Benzyl-2-oxazolidinone Asymmetric Alkylation, Aldol Reactions sigmaaldrich.com
Ephedrine Derivatives (+)-Pseudoephedrine, (-)-Ephedrine Asymmetric Alkylation sigmaaldrich.com
Camphorsultam (1S)-(+)-Camphor-10-sulfonic acid Various Asymmetric Transformations sigmaaldrich.com

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Biocatalysis is a prime example of asymmetric catalysis. As mentioned previously, ene-reductases (ERs) can catalyze the enantioselective reduction of unsaturated succinate precursors. researchgate.netmdpi.com For instance, the enzyme SeER from Saccharomyces eubayanus converted dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with 98% ee, while Bac-OYE1 and AfER produced the (R)-enantiomer from different precursors with 99% ee. researchgate.netmdpi.com This highlights the potential for producing either enantiomer of a monosubstituted succinate by selecting the appropriate enzyme and substrate. mdpi.com This principle could be extended to a prochiral 2,3-dipropenylsuccinate precursor, where an ER could catalyze the stereoselective reduction of both double bonds to form a specific stereoisomer of this compound.

Green Chemistry Advancements in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of succinate esters, aiming to reduce waste, improve energy efficiency, and utilize renewable resources. These advancements are critical for developing environmentally benign production processes for compounds like this compound.

Solvent-Free and Supercritical Fluid Methodologies

Traditional esterification processes often rely on volatile organic solvents, which pose environmental and safety hazards. Modern approaches seek to eliminate these solvents through solvent-free reactions or by using environmentally benign alternatives like supercritical fluids (SCFs).

Solvent-Free Synthesis: In some cases, esterification reactions can be carried out without a solvent, particularly when one of the reactants (e.g., an excess of the alcohol) can serve as the reaction medium. For the synthesis of succinate esters, solvent-free conditions can be achieved, for example, by heating succinic acid with an alcohol in the presence of a suitable catalyst. This approach simplifies purification and reduces solvent-related waste. One study demonstrated the synthesis of alkenyl succinic anhydrides from methyl esters without a solvent, noting that an 8-hour reaction time was optimal under these conditions. core.ac.uk

Supercritical Fluid (SCF) Methodologies: Supercritical fluids, such as supercritical carbon dioxide (scCO2) or supercritical alcohols, offer a green alternative to conventional solvents. mdpi.commrforum.com A fluid becomes supercritical when its temperature and pressure exceed its critical point, endowing it with properties intermediate between a liquid and a gas. mrforum.com This "tunable" nature allows for the manipulation of properties like solvency and diffusivity by altering pressure and temperature. mrforum.com

Supercritical alcohols can act as both reactant and solvent, and their use can enhance reaction rates and yields. mdpi.com The high tolerance of supercritical alcohols towards feedstock contaminants like free fatty acids and water is an additional advantage, as simultaneous esterification can occur. mdpi.com Alternatively, scCO2 can be used as a reaction medium for enzymatic esterification, providing a non-toxic, non-flammable, and inexpensive solvent from which the product can be easily separated by depressurization. mrforum.com Research into the esterification of polycarboxylic acids has been conducted in the presence of supercritical fluids, demonstrating a highly selective process. google.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, increased yields, and improved product selectivity compared to conventional heating methods. nih.govresearchgate.net

For the production of succinate esters, microwave irradiation has been shown to be highly effective. Studies on the esterification of succinic acid with various alcohols (methanol, ethanol, and 2-propanol) using a heterogeneous catalyst in a microwave reactor demonstrated a significant increase in conversion rates and product selectivity. nih.gov One study achieved a 99% maximum conversion with 98% selectivity for dimethyl succinate under optimized microwave conditions. nih.gov The reaction time for synthesizing N-phenylsuccinimide was reduced from several hours to just four minutes using a domestic microwave oven. nih.gov This rapid heating can be particularly advantageous for equilibrium-limited reactions like esterification, allowing the desired product to be formed before significant side reactions can occur. scispace.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction incorporates all atoms from the reactants into the final product, resulting in an atom economy of 100% and no waste byproducts. wikipedia.orgdbpedia.org

The direct esterification of 2,3-dipropylsuccinic acid with ethanol represents a process with a high theoretical atom economy. The only byproduct formed is water, which is innocuous.

Reaction: C₁₀H₁₈O₄ (2,3-dipropylsuccinic acid) + 2 C₂H₆O (ethanol) → C₁₄H₂₆O₄ (this compound) + 2 H₂O (water)

Calculation:

Mass of Desired Product (C₁₄H₂₆O₄): 258.35 g/mol

Total Mass of Reactants (C₁₀H₁₈O₄ + 2 * C₂H₆O): 202.24 g/mol + 2 * 46.07 g/mol = 294.38 g/mol

Atom Economy: (258.35 / 294.38) * 100% = 87.8%

This high atom economy indicates that the majority of the reactant atoms are incorporated into the final product. monash.edu To further minimize waste, synthetic design focuses on using catalytic amounts of reagents instead of stoichiometric ones and choosing pathways that avoid the need for protecting groups or high-mass reagents that are ultimately discarded. wikipedia.orgdbpedia.org The use of heterogeneous, recyclable catalysts in esterification further enhances the sustainability of the process by reducing waste from catalyst separation and disposal. labmanager.com

Continuous Flow Chemistry Techniques for this compound Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. mit.edunih.gov In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This approach offers superior control over reaction parameters, enhanced safety, and easier scalability. riken.jplabunlimited.com

Reactor Design and Process Optimization in Flow Systems

The design of the reactor is crucial for the efficiency of a continuous flow process. Common reactor types for esterification include plug-flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs). mdpi.com

Plug-Flow Reactors (PFRs): Often realized as heated tubes or packed-bed columns, PFRs are characterized by excellent heat and mass transfer. mdpi.com Their high surface-area-to-volume ratio allows for precise temperature control, which is critical for managing exothermic esterification reactions and improving selectivity. labunlimited.com PFRs are generally more efficient than CSTRs for simple reactions, achieving higher conversion for a given reactor volume. mdpi.com

Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure uniform mixing and temperature throughout the reaction medium. While sometimes yielding slightly higher product amounts than PFRs under certain conditions, they can be less efficient in terms of conversion rate. mdpi.comresearchcommons.org

Optimization of a continuous flow esterification process involves adjusting several key parameters:

Residence Time: The time reactants spend in the reactor, controlled by the reactor volume and flow rate. Longer residence times generally lead to higher conversion.

Temperature: Higher temperatures increase reaction rates, but excessive heat can lead to byproduct formation. mdpi.com Flow reactors allow for operation at temperatures above the solvent's boiling point by pressurizing the system.

Flow Rate: Directly impacts residence time and productivity.

Catalyst: Solid-phase catalysts can be packed into a column reactor, allowing the liquid phase to flow through, which simplifies catalyst separation and reuse. riken.jplabunlimited.com

Studies have successfully combined microwave heating with continuous flow reactors for the synthesis of dialkyl succinates, achieving high productivity in a single pass. researchgate.net

Scale-Up Considerations for Research Methodologies

One of the primary advantages of continuous flow chemistry is its straightforward scalability. rsc.org Unlike batch processes, where scaling up often requires a complete redesign of the reactor to manage heat transfer and mixing, scaling up a flow process can be achieved in two main ways:

Numbering-up (or Scaling-out): Running multiple identical flow reactors in parallel. This is a simple and reliable method to increase production capacity without re-optimizing the process.

Increasing Reactor Dimensions: Using larger diameter tubes or longer coils. This approach must be handled carefully to ensure that the efficient heat and mass transfer characteristics of the micro- or milli-scale reactor are maintained. mit.edu

However, scaling up is not without challenges. In processes involving solid byproducts or catalysts, precipitation can lead to blockages in the narrow channels of a flow reactor. acs.org Therefore, careful consideration must be given to solvent choice and reaction conditions to ensure all components remain in solution. acs.org Robust control over pressure and flow rates is also critical to ensure consistent and safe operation at a larger scale. mit.edu The successful transition from laboratory-scale research to industrial production in continuous flow has been demonstrated for various complex molecules, highlighting its potential for the efficient manufacturing of compounds like this compound. acs.org

Chemical Reactivity and Transformation Pathways of Diethyl 2,3 Dipropylsuccinate

Mechanistic Studies of Diethyl 2,3-dipropylsuccinate Formation Reactions

The formation of this compound can be achieved through several synthetic routes, with the choice of method often influencing the stereochemistry of the final product. One plausible and general method for the synthesis of 2,3-dialkyl succinic acids and their corresponding esters involves a multi-step process commencing with the dimerization of 2-alkyl-malonic ester compounds. This is followed by hydrolysis, decarboxylation, and subsequent esterification to yield the desired dialkyl succinate (B1194679).

A key strategy for the formation of the 2,3-dialkylsuccinate backbone is the oxidative coupling of alkylmalonic esters. In a reaction analogous to the formation of similar dialkyl succinates, diethyl propylmalonate can undergo a dimerization reaction. This process is typically initiated by a radical initiator, leading to the formation of a carbon-carbon bond between the two malonate units.

Another approach involves the use of a dicyano diethyl succinate intermediate. This method allows for greater control over the stereochemistry of the final product . The synthesis of a related compound, diethyl 2,3-diisopropylsuccinate, involves the condensation of a succinic acid diester with two molecules of isobutyraldehyde, followed by esterification and hydrogenation of the resulting dienes smolecule.com. A similar pathway can be envisioned for this compound, using propanal as the starting aldehyde.

The stereochemical outcome of these reactions is of significant interest. The formation of meso and racemic diastereomers of the final product is possible, and the ratio of these isomers is dependent on the reaction conditions and the mechanism of the key bond-forming step.

Reaction Step Description Key Intermediates
DimerizationOxidative coupling of two molecules of a propylmalonic ester.Radical species of the malonic ester
HydrolysisConversion of the resulting tetraester to a tetracarboxylic acid.1,2-dipropyl-1,1,2,2-ethanetetracarboxylic acid
DecarboxylationRemoval of two carboxyl groups to form 2,3-dipropylsuccinic acid.2,3-dipropylsuccinic acid
EsterificationReaction of the dicarboxylic acid with ethanol (B145695) to yield the final product.This compound

Reactivity of this compound as a Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis due to the presence of its ester functional groups and the reactivity of the alpha-carbon atoms.

Hydrolysis: The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield 2,3-dipropylsuccinic acid and ethanol.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid jk-sci.comchemistrysteps.com. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group researchgate.netacs.org.

Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. For instance, the transesterification of dimethyl succinate with various alcohols can be catalyzed by transesterification catalysts like sodium methylate google.com.

Reaction Catalyst Products
HydrolysisAcid (e.g., H₂SO₄) or Base (e.g., NaOH)2,3-Dipropylsuccinic acid, Ethanol
TransesterificationAcid or BaseA different dialkyl 2,3-dipropylsuccinate, Ethanol

The alpha-carbons of this compound, being adjacent to the carbonyl groups, possess acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 reaction to introduce an additional alkyl group at the alpha-position libretexts.orglibretexts.orgpressbooks.pub. The malonic ester synthesis provides a well-established precedent for the alkylation of enolates derived from diesters libretexts.org. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the alkylation.

Condensation Reactions: this compound can undergo intramolecular condensation reactions, such as the Dieckmann condensation, if the carbon chain is of appropriate length to form a stable ring askfilo.comwikipedia.orgorganic-chemistry.orgorganicreactions.orgalfa-chemistry.com. However, as a substituted succinate, it is more likely to participate in intermolecular condensation reactions. For example, it could potentially undergo a Claisen-type condensation with other esters in the presence of a strong base.

Decarboxylation of this compound itself is not a facile process. However, the corresponding dicarboxylic acid, 2,3-dipropylsuccinic acid (obtained after hydrolysis), can undergo decarboxylation under certain conditions. The presence of two carboxylic acid groups can facilitate the loss of one molecule of carbon dioxide upon heating, particularly if one of the carboxyl groups can participate in a cyclic transition state. The ease of decarboxylation is generally enhanced by the presence of an electron-withdrawing group at the beta-position to the carboxyl group being eliminated.

Role as a Precursor for the Synthesis of Complex Molecular Architectures

While specific examples of the use of this compound as a direct precursor for complex molecular architectures are not extensively documented in readily available literature, its structural features suggest its potential in several areas of synthetic chemistry.

A closely related compound, diethyl 2,3-diisopropylsuccinate, is utilized as an internal electron donor in Ziegler-Natta catalysts for the production of polypropylene (B1209903) smolecule.com. This application highlights the importance of the stereochemistry of such dialkyl succinates in controlling the properties of polymers.

Furthermore, succinate esters are known building blocks in the synthesis of various heterocyclic compounds and natural products. For instance, succinic anhydride (B1165640), a related compound, is used in the functionalization of lignin (B12514952) to create bio-based thermosetting polyesters researchgate.netpolimi.it. The dialkyl succinate moiety can serve as a four-carbon building block in the synthesis of lignans, a class of natural products with diverse biological activities nih.govmdpi.com. The synthesis of furofuranoid lignans, for example, often involves intermediates derived from dicarboxylic acids or their esters nottingham.ac.uk.

Advanced Spectroscopic and Analytical Characterization in Research of Diethyl 2,3 Dipropylsuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Investigations

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide detailed information about the chemical environment of each atom, enabling the complete elucidation of the molecular structure and its stereochemical nuances.

The structure of Diethyl 2,3-dipropylsuccinate features two chiral centers at the C2 and C3 positions of the succinate (B1194679) backbone. This gives rise to two possible stereoisomers: a meso compound (with a plane of symmetry) and a pair of enantiomers (dl or racemic pair). ¹H and ¹³C NMR spectroscopy are crucial for distinguishing between these forms.

In the meso isomer, the two halves of the molecule are mirror images of each other, making the two propyl groups and the two ethyl groups chemically equivalent. In contrast, the dl pair lacks this symmetry, leading to distinct chemical environments for the propyl and ethyl groups. These differences manifest in the NMR spectra. For instance, the methylene (B1212753) protons (-OCH₂CH₃) of the ethyl groups in the dl-isomers are diastereotopic and are expected to show more complex splitting patterns (an ABX₃ system) compared to the simpler quartet observed in the meso isomer. jlu.edu.cn Studies on similar 2,3-disubstituted succinates have shown that the chemical shifts of the ethoxy groups are reliable indicators of the molecule's configuration, with the signals for the meso and dl isomers appearing at different field strengths. jlu.edu.cn

¹H NMR Spectroscopy:

Ethyl Groups (-OCH₂CH₃): A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected. The chemical shifts and multiplicity can differ between the meso and dl isomers.

Propyl Groups (-CH₂CH₂CH₃): Signals corresponding to the methyl, and two distinct methylene groups will be present.

Methine Protons (-CH-): The protons at the C2 and C3 positions will appear as multiplets, with coupling constants that can provide information about the relative stereochemistry.

¹³C NMR Spectroscopy:

Carbonyl Carbon (C=O): A signal in the downfield region (typically ~170-175 ppm) confirms the presence of the ester functional group.

Ethyl and Propyl Carbons: Distinct signals for each carbon atom in the ethyl and propyl chains will be observed. The number of signals can help differentiate the symmetric meso isomer from the asymmetric dl isomers.

The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, highlighting the expected differences between the stereoisomers.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Ethyl -CH₃~1.2~14Chemical shifts may vary slightly between meso and dl isomers. jlu.edu.cn
Ethyl -OCH₂~4.1~61Splitting pattern may be more complex for dl isomers (diastereotopic protons). jlu.edu.cn
Propyl -CH₂CH₂CH₃~0.9~14
Propyl -CH₂CH₂CH₃~1.4~22
Propyl -CHCH₂CH₂CH₃~1.6-1.8~35
Methine CH ~2.7-2.9~45
Carbonyl C =ON/A~173

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions, thereby providing unambiguous evidence for reaction mechanisms. acs.org In the study of this compound, ¹³C labeling can be employed to investigate reactions such as hydrolysis, transesterification, or further functionalization.

The process involves synthesizing the molecule with a ¹³C atom at a specific, known position. For example, this compound could be prepared using diethyl succinate that has been labeled at the carbonyl carbons (¹³C=O). This labeled compound is then subjected to a chemical reaction. The product of the reaction is analyzed using ¹³C NMR spectroscopy. The position of the ¹³C signal in the product's spectrum reveals where the labeled carbon atom ended up, confirming the pathway of the reaction.

For instance, in a hydrolysis reaction, if the ¹³C label is on the carbonyl carbon, it would be retained in the resulting 2,3-dipropylsuccinic acid product. This confirms that the reaction proceeds through nucleophilic attack at the carbonyl carbon, leading to the cleavage of the C-O ester bond, rather than an alternative mechanism. This method provides definitive insights that are often unattainable through kinetic studies alone. nih.govvanderbilt.edu

Molecules like this compound are not static; they are flexible and can exist as a mixture of different conformations in solution due to rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is an experimental technique used to study these conformational changes and to determine the energy barriers associated with them. nih.govcopernicus.org

The most significant conformational flexibility in this compound is the rotation around the central C2-C3 bond. This rotation interconverts different staggered conformations (rotamers), each with a unique spatial arrangement of the substituents.

At room temperature, this rotation is typically fast on the NMR timescale, and the observed spectrum is an average of all the rapidly interconverting conformers. copernicus.org However, by lowering the temperature, this rotation can be slowed down. If the temperature is lowered sufficiently to a point known as the coalescence temperature, the single averaged peak for a given nucleus will broaden and eventually split into separate signals for each distinct conformer. By analyzing the NMR line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. semanticscholar.org This information is valuable for understanding how the molecule's shape influences its physical properties and reactivity.

Mass Spectrometry in Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced when the molecule is broken apart.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. While conventional MS might identify the nominal mass of this compound as 258, this could correspond to several different molecular formulas.

The exact mass of a molecule is calculated using the precise masses of its most abundant isotopes (e.g., ¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915). libretexts.orglibretexts.org For this compound (C₁₄H₂₆O₄), the calculated monoisotopic mass is 258.18311. HRMS can measure this value with an error of less than 5 parts per million (ppm), effectively ruling out other possible formulas with the same nominal mass. This capability is fundamental for confirming the identity of a newly synthesized compound or an unknown analyte. nih.govresearchgate.net

Molecular Formula Nominal Mass Exact Mass Difference from C₁₄H₂₆O₄
C₁₄H₂₆O₄258258.183110.00000
C₁₅H₃₀O₃258258.21949+0.03638
C₁₃H₂₂N₂O₄258258.15800-0.02511
C₁₇H₃₄O258258.26097+0.07786

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.org This process provides a fragmentation "fingerprint" that is highly characteristic of the precursor ion's structure. It is particularly useful for confirming the structure of reaction intermediates, which may be present in complex mixtures.

When subjected to fragmentation in a mass spectrometer (e.g., through collision-induced dissociation), the molecular ion of this compound ([M]+• or [M+H]+) is expected to break apart in predictable ways. Common fragmentation pathways for esters include: libretexts.orgchemistrynotmystery.com

α-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of the Alkoxy Group: Cleavage of the O-CH₂CH₃ bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃).

Cleavage of the Propyl Chains: Fragmentation of the propyl side chains, leading to characteristic losses of alkyl fragments.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a hydrogen atom, common in molecules with carbonyl groups and sufficiently long alkyl chains.

By analyzing the m/z values of the fragments, the connectivity of the atoms in the original molecule can be confirmed. For example, observing a fragment corresponding to the loss of 45 Da ([M-45]+) would strongly suggest the loss of an ethoxy group (-OCH₂CH₃), confirming the presence of a diethyl ester functionality.

m/z of Fragment Proposed Structure / Neutral Loss Fragmentation Pathway
215[M - C₂H₅O]⁺Loss of ethoxy radical
213[M - C₂H₅OH]⁺Loss of ethanol
187[M - C₂H₅O - C₂H₄]⁺Loss of ethoxy radical followed by loss of ethene
173[M - C₂H₅O - C₃H₆]⁺Loss of ethoxy radical followed by loss of propene
145[Fragment from cleavage of C2-C3 bond]Central bond cleavage

This detailed fragmentation analysis is invaluable for verifying the structure of the final product and for identifying intermediates that may form during its synthesis. researchgate.net

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Reactivity Insights

Vibrational and electronic spectroscopy are foundational techniques in the structural elucidation of organic molecules, providing valuable insights into the functional groups and electronic properties of compounds like this compound.

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band in its IR spectrum is attributed to the stretching vibration of the carbonyl group (C=O) of the ester functions. This band is typically strong and sharp, appearing in the region of 1750-1735 cm⁻¹ . The presence of two ester groups is confirmed by characteristic C-O stretching vibrations, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region . Additionally, the spectrum would display C-H stretching vibrations from the propyl and ethyl groups just below 3000 cm⁻¹, along with C-H bending vibrations at lower wavenumbers.

Raman Spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, the C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. The symmetric vibrations of the carbon backbone and C-C single bonds of the alkyl chains give rise to distinct Raman signals. Studies on analogous molecules like succinic acid and its simple esters show characteristic bands that can be used to analyze conformational properties researchgate.netnih.govscilit.comresearchgate.net.

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Saturated esters like this compound lack extensive conjugated systems, which are necessary for absorption in the visible and near-UV regions of the electromagnetic spectrum masterorganicchemistry.com. The electronic transitions available to this molecule are the π → π* transition of the carbonyl group and the n → π* transition involving the non-bonding electrons of the oxygen atoms . These transitions require high energy and thus occur at short wavelengths, typically below 220 nm nih.gov. Consequently, this compound is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm) and would be considered transparent.

Table 1: Predicted Vibrational and Electronic Spectroscopic Data for this compound
Spectroscopic TechniqueAbsorption (cm⁻¹ / nm)Interpretation
Infrared (IR)~2960, ~2870C-H stretching (sp³)
~1735C=O stretching (Ester)
~1465, ~1380C-H bending (sp³)
~1250-1000C-O stretching (Ester)
Raman~2900-2800C-H stretching
~1735C=O stretching
~1450C-H bending
~850C-C stretching of backbone
UV-Vis< 220 nmn → π* and π → π* transitions nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatographic methods are indispensable for the analysis of this compound, enabling both the assessment of its purity and the separation of its distinct stereoisomers. Due to the presence of two chiral centers at the C2 and C3 positions, the compound can exist as a pair of enantiomers (the dl- or racemic pair) and a diastereomeric meso form.

Gas Chromatography (GC) for Purity and Diastereomeric Ratio Determination

Gas chromatography is a highly effective technique for determining the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the target compound from residual starting materials, solvents, or by-products. The purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Furthermore, due to differences in their physical properties (e.g., boiling point and shape), diastereomers like the meso and dl-forms of 2,3-disubstituted succinates can often be separated on a standard achiral capillary column nih.gov. This allows for the determination of the diastereomeric ratio in a synthesized mixture without the need for chiral columns. The meso compound and the unresolved dl-pair would appear as two distinct peaks.

Table 2: Representative Gas Chromatography Parameters for Diastereomer Analysis
ParameterConditionPurpose
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS)Separation of volatile compounds
Carrier GasHeliumInert mobile phase
Injection ModeSplitFor analysis of a neat or concentrated sample
Temperature Program50°C (1 min), ramp to 250°C at 10°C/min, hold 5 minTo elute compounds with different boiling points
DetectorMass Spectrometry (MS)Identification and quantification researchgate.netfoodb.canih.gov
Expected Outcome
Peak 1 Retention Timee.g., 15.2 minmeso-Diethyl 2,3-dipropylsuccinate
Peak 2 Retention Timee.g., 15.5 mindl-Diethyl 2,3-dipropylsuccinate (unresolved enantiomers)

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is another powerful tool for analyzing this compound. For general purity assessment, reversed-phase HPLC using a C18 column is typically employed.

The primary advantage of HPLC in the context of this compound is its ability to separate all three stereoisomers. While the meso form can be separated from the racemic pair on an achiral column, resolving the two enantiomers of the dl-pair requires a chiral stationary phase (CSP) researchgate.netscas.co.jpshimadzu.comnih.govresearchgate.net. Polysaccharide-based chiral columns, for example, can differentiate between the (2R,3R) and (2S,3S) enantiomers, resulting in three separate peaks in the chromatogram: one for the achiral meso isomer and one for each of the two enantiomers. This complete separation is crucial for stereoselective synthesis and for studying the properties of each individual stereoisomer.

Table 3: Illustrative HPLC Conditions for Stereoisomer Separation
ParameterConditionPurpose
ColumnChiral Stationary Phase (e.g., Chiralpak)Separation of enantiomers scas.co.jpnih.gov
Mobile PhaseHexane/Isopropanol mixtureNormal-phase separation
Flow Rate1.0 mL/minControlled elution
DetectorUV at 210 nmDetection of the ester carbonyl group
Expected Outcome
Peak 1e.g., Retention Time 8.5 minmeso-isomer
Peak 2e.g., Retention Time 10.1 min(2R,3R)-isomer
Peak 3e.g., Retention Time 11.2 min(2S,3S)-isomer

X-ray Diffraction for Solid-State Structural Determination of Derivatives

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govnih.gov. While this compound is a liquid at room temperature, its derivatives or the corresponding diacid (2,3-dipropylsuccinic acid) can often be crystallized. Analysis of such crystalline derivatives provides unequivocal proof of the molecule's structure and stereochemistry.

For instance, if a crystalline derivative of the meso form is obtained, X-ray analysis would reveal an internal plane of symmetry within the molecule. Conversely, a crystal grown from the racemic mixture would contain both enantiomers in the unit cell, often related by a center of inversion. The crystallographic data provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state researchgate.netmdpi.com. This information is invaluable for understanding steric effects and intermolecular interactions, such as hydrogen bonding in the case of the diacid derivative researchgate.net. Studies on related substituted succinic acid derivatives, such as meso-2,3-diphenylsuccinic acid and meso-2,3-dibromosuccinic acid, have demonstrated the power of this technique to confirm their meso configuration nih.govchemimpex.comsigmaaldrich.com.

Table 4: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of 2,3-Dipropylsuccinic Acid
ParameterExample ValueInformation Provided
Crystal SystemMonoclinicSymmetry of the unit cell
Space GroupP2₁/cArrangement of molecules in the crystal lattice
a (Å)10.5Unit cell dimension
b (Å)8.2Unit cell dimension
c (Å)12.1Unit cell dimension
β (°)98.5Unit cell angle
Z4Number of molecules per unit cell
R-factor< 0.05A measure of the quality of the structural model

Theoretical and Computational Chemistry Studies of Diethyl 2,3 Dipropylsuccinate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) for Molecular Properties and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like diethyl 2,3-dipropylsuccinate, DFT would be employed to calculate a variety of molecular and energetic properties.

Key Applications of DFT:

Geometric Optimization: Determining the lowest energy structure (the most stable conformation) of the molecule.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra to characterize the molecule's vibrational modes.

Electronic Properties: Computing properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Thermochemical Data: Predicting thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to perform the calculations. The choice of functional and basis set would be crucial for obtaining accurate results.

Hypothetical DFT Data for this compound

This table represents the type of data that would be generated from DFT calculations and is for illustrative purposes only, as specific literature is unavailable.

PropertyCalculated ValueUnits
HOMO Energy-7.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap8.7eV
Dipole Moment2.1Debye
Total Energy-950.45Hartrees

Molecular Modeling and Conformational Analysis

Due to the presence of several single bonds, this compound is a flexible molecule with numerous possible conformations. Molecular modeling techniques are essential for exploring this conformational landscape.

Force Field-Based Simulations for Conformational Space Exploration

Force field methods, also known as molecular mechanics (MM), represent a molecule as a collection of atoms connected by springs. These methods are computationally much faster than quantum chemical calculations and are ideal for exploring the vast conformational space of flexible molecules.

A typical workflow for the conformational analysis of this compound would involve:

Force Field Selection: Choosing an appropriate force field (e.g., MMFF94, OPLS-AA, AMBER) that is well-parameterized for organic esters.

Conformational Search: Employing algorithms like molecular dynamics (MD) simulations or Monte Carlo methods to generate a large number of different conformations.

Energy Minimization: Optimizing the geometry of each generated conformation to find the local energy minima.

Clustering and Analysis: Grouping similar conformations and ranking them by their relative energies to identify the most stable conformers.

The results of such a study would provide the relative populations of different conformers at a given temperature, which can influence the macroscopic properties of the compound.

Docking and Interaction Studies with Catalytic Sites (if applicable to specific research)

If this compound were being studied as a substrate for an enzyme or a ligand for a receptor, molecular docking simulations would be performed. Docking predicts the preferred orientation of a molecule when it binds to a target protein.

Steps in a Docking Study:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of this compound.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Evaluating the binding affinity of each pose using a scoring function and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis or decomposition pathways.

To simulate a reaction pathway, researchers would identify the reactants, products, and any intermediates. Quantum chemical methods (often DFT) would then be used to locate the transition state (TS) structure for each step of the reaction. A transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a reaction.

Key Information Obtained from Reaction Pathway Simulations:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic or endothermic.

Imaginary Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By mapping out the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved.

Hypothetical Reaction Coordinate Diagram Data

This table illustrates the kind of data that would be generated for a hypothetical hydrolysis reaction of this compound. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+12.5
Products-10.3

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Electron Donor in Olefin Polymerization Catalysis Research

Diethyl 2,3-dipropylsuccinate, and its close structural analogs like diethyl 2,3-diisopropylsuccinate, have garnered significant attention as internal electron donors in Ziegler-Natta catalyst systems for olefin polymerization, particularly for propylene (B89431). These donors are crucial in enhancing the performance of the catalyst, which typically consists of a titanium compound supported on magnesium chloride.

Influence on Catalyst Stereoselectivity and Activity

The primary function of this compound as an internal electron donor is to control the stereochemistry of the resulting polymer. In propylene polymerization, this control is paramount for producing polypropylene (B1209903) with high isotacticity, a measure of the stereoregularity where the methyl groups are aligned on the same side of the polymer chain. This high degree of order leads to a more crystalline and mechanically robust polymer. The succinate (B1194679) donor selectively poisons the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of isotactic polypropylene.

The structure of the succinate donor, including the size and branching of the alkyl groups at the 2 and 3 positions, significantly influences the catalyst's activity and stereoselectivity. Research on related dialkylsuccinates has shown that the steric hindrance provided by the alkyl groups plays a key role in controlling the access of the monomer to the active sites, thus dictating the stereochemical outcome of the polymerization. The use of donors like diethyl 2,3-diisopropylsuccinate has been shown to yield catalysts with high activity and good stereoselectivity. researchgate.net

Investigation of Polymer Properties Modified by Succinate Donors

The incorporation of succinate donors such as this compound into Ziegler-Natta catalyst systems has a profound impact on the properties of the resulting polypropylene. Polymers produced with these catalysts often exhibit a broad molecular weight distribution. researchgate.net This characteristic can be advantageous for certain processing applications.

Furthermore, the high isotacticity imparted by the succinate donor directly translates to improved physical and mechanical properties of the polypropylene, including increased crystallinity, a higher melting point, and enhanced stiffness. The ability to tailor these properties by modifying the structure of the internal electron donor is a key area of research in polyolefin catalysis. Studies have demonstrated that different combinations of internal and external electron donors can be used to fine-tune the properties of the final polymer, such as its melt flow rate and molecular weight. researchgate.netippi.ac.ir

Catalyst System ComponentFunctionImpact on Polypropylene Properties
This compound (Internal Donor) Controls stereochemistry of polymerizationHigh isotacticity, increased crystallinity, higher melting point, broad molecular weight distribution
Titanium Tetrachloride (Catalyst)Active site for polymerization-
Magnesium Dichloride (Support)Stabilizes the catalyst-
Triethylaluminium (Co-catalyst)Activates the catalyst-

Application as a Monomer or Co-monomer in Polymerization Reactions

While the role of this compound as an electron donor is well-documented, its application as a monomer or co-monomer in polymerization reactions is a less explored area. However, based on the general reactivity of succinate esters, its potential in the synthesis of polyesters and copolymers is significant.

Synthesis of Polyesters and Copolymers Containing Succinate Units

In principle, this compound can undergo polycondensation reactions with diols to form polyesters. This process would involve the transesterification of the ethyl ester groups with the hydroxyl groups of the diol, leading to the formation of a polymer chain with repeating succinate units. The propyl groups at the 2 and 3 positions of the succinate unit would become side chains on the polyester (B1180765) backbone, influencing the polymer's properties such as its glass transition temperature, crystallinity, and solubility.

While specific studies on the use of this compound as a monomer are not widely available in the reviewed literature, the synthesis of polyesters from other succinate diesters, like dimethyl succinate, is a well-established process. These reactions are typically carried out at elevated temperatures and in the presence of a catalyst. The resulting polyesters are often biodegradable and have found applications in various fields.

Mechanistic Studies of Polymerization Initiated by Succinate Derivatives

The polymerization mechanism involving succinate derivatives as monomers generally follows the principles of step-growth polymerization. In the case of polyester synthesis, the reaction proceeds through a series of condensation steps, eliminating ethanol (B145695) as a byproduct. The kinetics and mechanism of such reactions are influenced by factors such as the reactivity of the monomers, the type of catalyst used, and the reaction conditions.

It is important to note that while the potential for this compound to act as a monomer exists, detailed mechanistic studies for this specific compound in polymerization reactions are not extensively reported in the scientific literature.

Utility as a Precursor for Specialty Chemicals and Fine Chemicals

The chemical structure of this compound, with its ester functionalities and alkyl substituents, makes it a versatile precursor for the synthesis of various specialty and fine chemicals. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2,3-dipropylsuccinic acid, which can then be used as a building block for other molecules.

Furthermore, the carbon-carbon bond between the 2 and 3 positions can potentially be cleaved under specific reaction conditions, leading to the formation of smaller, functionalized molecules. The presence of the propyl groups also offers sites for further chemical modification. While specific industrial applications of this compound as a precursor for named specialty chemicals are not prominently detailed in the available literature, its potential for such applications is evident from its chemical structure and the reactivity of its functional groups. For instance, related succinate derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Environmental Research Perspectives on Diethyl 2,3 Dipropylsuccinate

Mechanistic Investigations of Biodegradation Pathways by Microorganisms

The biodegradation of Diethyl 2,3-dipropylsuccinate in microbial communities is anticipated to proceed primarily through enzymatic hydrolysis. This process is a common pathway for the degradation of ester-containing compounds in the environment.

Enzymatic Hydrolysis of Ester Bonds: The initial and rate-limiting step in the biodegradation of dialkyl succinates is the cleavage of the ester linkages by microbial extracellular or intracellular enzymes, such as lipases and esterases. This enzymatic action results in the formation of succinic acid and the corresponding alcohols. In the case of this compound, this would yield succinic acid, ethanol (B145695), and 2,3-dipropyl-1,4-butanediol (assuming the propyl groups are on the succinate (B1194679) backbone).

Studies on other succinate esters have demonstrated the role of various microorganisms in their degradation. For instance, the common soil bacterium Rhodococcus rhodocrous has been shown to rapidly break down unsubstituted succinates without the accumulation of stable metabolites, utilizing the degradation products as a carbon source. The rate of biodegradation can be influenced by the length and branching of the alkyl chains. The presence of the propyl groups on the succinate backbone of this compound may influence the steric hindrance at the site of enzymatic attack, potentially affecting the rate of hydrolysis compared to linear succinates.

Metabolism of Degradation Products: Following the initial hydrolysis, the resulting succinic acid and alcohols are readily metabolized by a wide range of microorganisms through central metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms. Ethanol and other short-chain alcohols are also typically easily assimilated and oxidized by microorganisms.

A proposed biodegradation pathway for this compound is outlined in the table below.

StepProcessReactantEnzymes (Putative)Products
1Ester HydrolysisThis compoundEsterases, Lipases2,3-dipropylsuccinic acid, Ethanol
2Further Metabolism2,3-dipropylsuccinic acidDehydrogenases, etc.Intermediates of central metabolism
3Further MetabolismEthanolAlcohol dehydrogenaseAcetaldehyde -> Acetyl-CoA

Table 1: Proposed Biodegradation Pathway for this compound

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of succinate (B1194679) esters often relies on petroleum-based feedstocks and harsh chemical catalysts. ahb-global.com A primary challenge for future research is to develop greener, more efficient, and highly selective synthetic pathways.

Bio-based Feedstocks: A significant advancement is the shift from petroleum-derived maleic anhydride (B1165640) to bio-based succinic acid. ahb-global.comgoogle.com Succinic acid is recognized by the U.S. Department of Energy as a key platform chemical that can be produced sustainably through the fermentation of renewable resources like corn or starch. ahb-global.comnih.gov This bio-based approach drastically reduces the carbon footprint and reliance on fossil fuels. ahb-global.comgoogle.com Future work must focus on optimizing fermentation and recovery processes to produce high-purity succinic acid suitable for esterification. nih.govresearchgate.netacs.org

Advanced Catalysis:

Biocatalysis: The use of enzymes, particularly immobilized lipases, for the esterification of succinic acid is a promising green alternative. mdpi.com Biocatalysts operate under mild temperature and pressure conditions, leading to significant energy savings and high selectivity, which minimizes the formation of unwanted by-products. mdpi.comresearchgate.net Research is needed to develop robust and recyclable enzyme systems tailored for substituted succinic acids.

Heterogeneous Catalysis: To overcome the challenges associated with corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid, research is shifting towards solid acid catalysts. mdpi.com Materials such as zeolites, sulfated zirconia, and sulfonated carbons have demonstrated high activity and selectivity in succinic acid esterification. researchgate.net These catalysts are easily separated from the reaction mixture and can be reused, aligning with the principles of green chemistry. researchgate.net

Electrochemical Synthesis: Electrosynthesis, which uses electricity to drive chemical reactions, represents a burgeoning field for sustainable chemical production. acs.orgnih.gov Succinic acid can be produced with high yields (95-99%) via the electrochemical reduction of maleic acid. researchgate.net Exploring the direct or indirect electrosynthesis of its esters is a compelling direction for future investigation.

Process Intensification: Future routes will likely incorporate process intensification strategies, such as microwave-assisted continuous esterification, which can reduce reaction times from hours to mere seconds, thereby increasing throughput and efficiency. researchgate.net

Table 1: Comparison of Synthetic Routes for Diethyl Succinate Precursors
MetricTraditional Petrochemical RouteFuture Sustainable Route
Starting MaterialMaleic Anhydride (from n-butane/benzene) ahb-global.comgoogle.comSuccinic Acid (from fermentation of glucose) google.com
Catalyst (Esterification)Homogeneous acids (e.g., H₂SO₄) mdpi.comBiocatalysts (e.g., Lipases) or Heterogeneous Catalysts (e.g., Zeolites) mdpi.comresearchgate.netresearchgate.net
SustainabilityBased on non-renewable fossil fuels; generates corrosive waste. ahb-global.comBased on renewable feedstocks; catalyst recyclability; lower energy consumption. google.commdpi.com
Key ChallengeEnvironmental impact and waste management. ahb-global.comProcess optimization, catalyst stability, and economic feasibility at scale. nih.gov

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

Beyond improving its synthesis, a significant area of future research involves discovering new chemical reactions and transformations for Diethyl 2,3-dipropylsuccinate, thereby expanding its utility as a chemical intermediate.

Catalytic Upcycling and Functionalization: Recent studies have shown that poly(succinates) can be catalytically deconstructed into valuable N-substituted succinimides using amines and ionic liquid catalysts. nih.govresearchgate.net This opens a new research avenue for using this compound as a substrate in similar aminolysis or ammonolysis reactions to produce novel, highly functionalized succinimide (B58015) and succinamide (B89737) derivatives. These products are important building blocks in medicine and organic chemistry. nih.gov

Electrochemical Transformations: The field of electrosynthesis offers novel ways to activate ester molecules. The electrochemical reduction of esters can generate radical anions, which may subsequently decompose to form alkyl radicals. acs.orgnih.gov Applying this principle to this compound could enable new carbon-carbon bond-forming reactions or other functionalizations that are inaccessible through traditional methods.

Biocatalytic Derivatization: While enzymes are explored for synthesis, they also hold potential for novel transformations. Enzymes like succinyl-CoA synthetase are known to activate succinic acid. asm.orgasm.org Future bioengineering efforts could focus on modifying such enzymes to accept substituted succinates as substrates. This could integrate this compound into biosynthetic pathways to create complex, high-value molecules.

Table 2: Potential Novel Transformations of this compound
Transformation TypeReagents/CatalystPotential Product ClassFuture Research Goal
Catalytic AminolysisPrimary/Secondary Amines, Ionic Liquid Catalyst nih.govN-substituted 2,3-dipropylsuccinimidesDevelop selective catalysts for high-yield conversion.
Electrochemical ReductionElectron source, non-protic solvent acs.orgRadical-derived coupling productsControl reaction pathways for selective functionalization.
Engineered BiocatalysisModified Hydrolases or LigasesChiral monoesters, CoA thioestersEngineer enzyme active sites for substrate specificity.

Advancements in High-Throughput Screening for Synthesis and Application Discovery

The discovery of optimal synthetic conditions and new applications for this compound can be dramatically accelerated by adopting high-throughput experimentation (HTE) methodologies. acs.org

HTE involves the use of automated, miniaturized, and parallel experimentation to rapidly screen a vast number of variables. acs.orgsigmaaldrich.com For the synthesis of this compound, especially in developing stereoselective routes, HTE can be used to efficiently screen libraries of catalysts, ligands, solvents, and bases to identify optimal reaction conditions in a fraction of the time required by traditional methods. rsc.org

Furthermore, HTE is a powerful tool for application discovery. By preparing a library of related succinate esters, automated systems can screen for desired physical or biological properties. For instance, these compounds could be rapidly tested for their efficacy as:

Bio-based plasticizers in polymer formulations.

Specialty solvents with unique properties.

Fragrance components in consumer products.

Precursors for novel biodegradable polymers.

The integration of on-the-fly synthesis with in-situ screening in a highly automated, nanoscale format presents a paradigm shift, reducing waste and accelerating the discovery of new materials and hit compounds. nih.gov

Table 3: Hypothetical HTE Workflow for Optimizing a Catalytic Reaction
StepActionTechnology UsedOutcome
1. Plate PreparationDispense reactants and a library of catalysts into a 96-well microtiter plate.Robotic liquid handler, acoustic dispenser. nih.gov96 unique parallel experiments.
2. ReactionIncubate plates under controlled temperature and atmosphere.Automated reaction block.Generation of product array.
3. AnalysisRapidly analyze the yield and selectivity in each well.High-throughput GC-MS or LC-MS.Quantitative data on catalyst performance.
4. Hit IdentificationIdentify the top-performing catalysts for the desired transformation.Data analysis software.Lead conditions for scale-up and further optimization.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The synergy between computational power and experimental chemistry is poised to revolutionize the study of molecules like this compound. Machine learning (ML) and artificial intelligence (AI) offer powerful predictive tools to guide and rationalize laboratory efforts.

Prediction of Properties and Reaction Outcomes: AI models, trained on vast databases of known chemical reactions and molecular properties, can predict outcomes with increasing accuracy. nih.govresearchgate.netsemanticscholar.org For this compound, an ML model could predict its physical properties (e.g., viscosity, boiling point) or the most likely product of a novel, untested reaction, thereby prioritizing the most promising experiments. semanticscholar.org

De Novo Design and Retrosynthesis: AI can be used for inverse design problems. For instance, an algorithm could suggest novel succinate ester structures optimized for a specific application, such as a biodegradable plasticizer with ideal properties. AI-powered retrosynthesis tools can then propose the most efficient and sustainable synthetic pathways to these new target molecules.

Accelerated Optimization: When combined with HTE, ML can create a closed-loop discovery cycle. The results from an initial high-throughput screen can be used to train an ML model, which then predicts a new set of experimental conditions most likely to yield improvement. This "active learning" approach can navigate complex, multi-variable reaction spaces far more efficiently than human intuition alone, accelerating the optimization of synthesis and material performance.

Table 4: Application of Machine Learning in this compound Research
ML ApplicationInput DataPredicted OutputImpact on Research
Reaction Outcome Prediction nih.govReactants (e.g., this compound, amine), Catalyst, SolventMajor product structure and probable yield.Reduces failed experiments; guides exploration of new reactivity.
Property Prediction semanticscholar.orgMolecular structure of this compound.Physical properties (e.g., boiling point, solubility) or biological activity.Enables in-silico screening for new applications before synthesis.
Automated Route DesignTarget molecule (e.g., a derivative of the title compound).A ranked list of possible synthetic pathways.Discovers novel, more efficient, or greener synthetic routes.

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 2,3-dipropylsuccinate, and how can reaction yields be maximized?

The compound can be synthesized via bis-alkoxycarbonylation of disubstituted olefins using aryl α-diimine catalysts. For example, dimethyl 2,3-dipropylsuccinate analogs were prepared with yields up to 91% under palladium catalysis at 60°C in toluene . To adapt this for the diethyl ester variant, replace methyl esterification reagents (e.g., methanol) with ethanol and optimize reaction time (typically 12–24 hours). Monitor reaction progress using 1H^1 \text{H} NMR to track olefin conversion and esterification efficiency .

Q. How can this compound be characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1 \text{H} and 13C^{13} \text{C} NMR spectra for diagnostic signals. For example, the methyl ester analog shows distinct peaks at δ 3.69 (s, 6H, OCH3_3) and δ 0.87 (t, 6H, CH2_2CH3_3) . Adjust expected shifts for ethyl ester groups (δ ~1.2–1.4 ppm for CH3_3 and δ ~4.1–4.3 ppm for OCH2_2).
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion peaks. The dimethyl analog has m/z = 231 [M+H]+^+; adjust for the diethyl variant (expected m/z ~259 [M+H]+^+) .
  • Purity Assessment: Employ HPLC with a C18 column and UV detection (λ = 210–220 nm) to verify ≥97% purity, as reported for related succinate esters .

Q. What are the key challenges in isolating stereoisomers of this compound, and how can they be addressed?

Stereoisomer separation requires chiral chromatography (e.g., Chiralpak IA/IB columns) or fractional crystallization. For example, dimethyl 2,3-dipropylsuccinate diastereomers (3q and 3r) were resolved via silica gel chromatography, with distinct 1H^1 \text{H} NMR patterns (e.g., δ 2.70–2.59 vs. 2.72–2.63 ppm for methine protons) . Preferential crystallization using ethanol/water mixtures may enhance diastereomeric purity.

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) be applied to study the reaction mechanisms of this compound synthesis?

Isotopic labeling (e.g., diethyl [2,3-13C2^{13} \text{C}_2]succinate) enables tracking of carbon migration during alkoxycarbonylation. Use 13C^{13} \text{C}-enriched CO gas or labeled olefins, and analyze isotopic distribution via 13C^{13} \text{C} NMR or high-resolution MS. This method clarifies whether propyl groups originate from olefin substituents or esterification reagents .

Q. What computational methods are suitable for predicting the stereoelectronic properties of this compound?

  • Density Functional Theory (DFT): Calculate optimized geometries and frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., toluene vs. ethanol) to predict solubility and aggregation behavior.
  • Quantitative Structure-Property Relationship (QSPR): Correlate substituent effects (e.g., propyl chain length) with physical properties (e.g., logP) using databases like PubChem or specialized tools like CC-DPS .

Q. How do data contradictions arise in stereochemical assignments of succinate derivatives, and how can they be resolved?

Contradictions often stem from overlapping NMR signals or misassigned crystal structures. For example, diethyl 2,3-dicyano-2,3-di-p-nitrophenylsuccinate isomers were differentiated via X-ray crystallography, revealing distinct dihedral angles (e.g., 89.3° vs. 68.7°) . Combine crystallography with NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial arrangements.

Q. What environmental and safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to prevent aerosol formation, as recommended for similar esters .
  • Waste Management: Neutralize acidic byproducts (e.g., succinic acid) before disposal. Adsorb liquid waste with silica gel or activated carbon .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure, as advised for diethyl tartrate analogs .

Methodological Notes

  • Stereoselective Synthesis: Optimize catalyst loading (e.g., 5 mol% Pd) and ligand choice (e.g., bulky aryl α-diimine) to enhance enantiomeric excess .
  • Data Reproducibility: Report reaction conditions (temperature, solvent, catalyst) in detail to mitigate variability, as seen in bis-alkoxycarbonylation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.